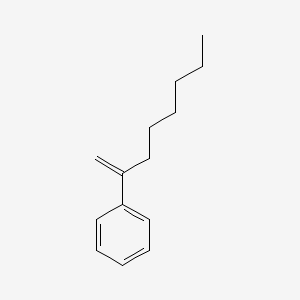
(Oct-1-en-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Oct-1-en-2-yl)benzene is an organic compound with the molecular formula C14H20. It is characterized by a phenyl group attached to the first carbon of an octene chain. This compound is part of the broader class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of the phenyl group imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Oct-1-en-2-yl)benzene can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with 1-octene in the presence of a catalyst. This Grignard reaction typically requires anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran (THF). The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{MgBr} + \text{CH}_2=\text{CH}(\text{CH}_2)_5\text{CH}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}(\text{CH}_2)_6\text{CH}_3 ]
Industrial Production Methods: In an industrial setting, this compound can be produced through the oligomerization of ethylene followed by a Friedel-Crafts alkylation reaction. This method involves the use of catalysts such as aluminum chloride (AlCl3) and requires precise control of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: (Oct-1-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenyl octanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenation of this compound in the presence of a palladium catalyst (Pd/C) can yield 2-phenyl octane.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products:
Oxidation: Phenyl octanoic acid
Reduction: 2-Phenyl octane
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(Oct-1-en-2-yl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: this compound is used in the production of specialty chemicals, including fragrances and polymers
Mechanism of Action
The mechanism of action of (Oct-1-en-2-yl)benzene in chemical reactions involves the interaction of its double bond and phenyl group with various reagents. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of an epoxide intermediate, which is further oxidized to the corresponding acid. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon .
Comparison with Similar Compounds
1-Octene: An alkene with a similar carbon chain but without the phenyl group.
2-Phenyl-1-butene: A shorter chain analog with similar reactivity.
Styrene: Contains a phenyl group attached to an ethylene chain.
Uniqueness: (Oct-1-en-2-yl)benzene is unique due to the presence of both a phenyl group and a long alkene chain, which imparts distinct chemical properties. The phenyl group enhances its reactivity in electrophilic substitution reactions, while the alkene chain allows for various addition reactions .
Properties
CAS No. |
5698-49-7 |
|---|---|
Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
oct-1-en-2-ylbenzene |
InChI |
InChI=1S/C14H20/c1-3-4-5-7-10-13(2)14-11-8-6-9-12-14/h6,8-9,11-12H,2-5,7,10H2,1H3 |
InChI Key |
GFPVQVVHZYIGOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















